molecular formula C16H15ClN2O3 B4173111 N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide

N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide

Cat. No. B4173111
M. Wt: 318.75 g/mol
InChI Key: AAWUNGVYQODQEI-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide, commonly known as CPOP, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is involved in the regulation of cell growth and proliferation, and is frequently dysregulated in cancer cells. CPOP has shown promise as a potential anticancer agent, and has also been used in various other research applications.

Scientific Research Applications

Molar Refraction and Polarizability

A study by Sawale et al. (2016) explored the antiemetic and parasympathomimetic activities of a compound similar to N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide. They measured density and refractive index as functions of drug concentration in various solutions. The study aimed to understand molar refractivity and polarizability, key physical chemistry properties of the drug, which could impact its behavior in biological systems (Sawale, R., Kalyankar, T., George, R., & Deosarkar, S., 2016).

Metabolism and Transformation in Biological Systems

Arita et al. (1970) investigated the transformation of a structurally similar compound in rabbits to understand its metabolic pathways. They identified various transformation products and their excretion in urine, providing insights into the drug's metabolism in biological systems (Arita, T., Hori, R., Ito, K., Ichikawa, K., & Uesugi, T., 1970).

Identification of Metabolic Products

Cowan et al. (1976) identified new metabolic products of a related compound using mass spectrometry. Their research contributes to understanding the compound's biotransformation and potential interactions within biological systems (Cowan, D., Huizing, G., & Beckett, A., 1976).

Dopamine Receptor Affinity and Drug Design

Perrone et al. (2000) studied derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, focusing on their binding affinity at dopamine D(4) receptors. This research is significant for drug designtargeting neurological disorders where dopamine receptor interactions are crucial (Perrone, R., Berardi, F., Colabufo, N., Leopoldo, M., & Tortorella, V., 2000).

Solution Behavior in Different Mixtures

Deosarkar et al. (2016) analyzed the behavior of a similar compound, metoclopramide, in aqueous-alcoholic solutions, studying its densities and refractive indices. This research provides insights into how the compound interacts with different solvents, which is vital for pharmaceutical formulation and drug delivery systems (Deosarkar, S., Sawale, R., Tawde, P., & Kalyankar, T., 2016).

Electrochemical Oxidation and Antioxidant Activity

Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamide derivatives, relevant due to their potential antioxidant activity. This research is crucial for understanding how these compounds could act as antioxidants and their mechanisms in scavenging free radicals (Jovanović, I., Miličević, A., Jadreško, D., & Hranjec, M., 2020).

Gastroprokinetic Activity

Kalo et al. (1995) synthesized and evaluated the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds. This research is significant for developing drugs targeting gastrointestinal motility disorders (Kalo, S., Morie, T., Yoshida, N., Fujiwara, I., & Kon, T., 1995).

Antiproliferative Activity and Molecular Docking Study

Huang et al. (2020) conducted a study on N-{2-(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, focusing on its antiproliferative activity against various cancer cell lines and molecular docking studies. This research contributes to the development of potential anticancer therapies [(Huang, P., Zhao, J., Gao, Y., Jin, L., Wang, Q., Yu, X.-H., Ji, X., & Lu, J.-F., 2020)

properties

IUPAC Name

N-[2-(4-chloroanilino)-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-2-11(3-9-14)16(21)18-10-15(20)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWUNGVYQODQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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